4-(piperidine-1-sulfonyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Beschreibung
4-(Piperidine-1-sulfonyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic small molecule characterized by a benzamide core linked to a 1,3,4-oxadiazole ring substituted with a 3,4,5-trimethoxyphenyl group. The piperidine-sulfonyl moiety at the para position of the benzamide enhances its pharmacokinetic properties, including solubility and membrane permeability. This compound belongs to a class of sulfonamide-oxadiazole hybrids, which are widely studied for their antimicrobial, antifungal, and anticancer activities due to their ability to inhibit enzymes like thioredoxin reductase (TrxR) and tubulin polymerization .
Eigenschaften
IUPAC Name |
4-piperidin-1-ylsulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O7S/c1-31-18-13-16(14-19(32-2)20(18)33-3)22-25-26-23(34-22)24-21(28)15-7-9-17(10-8-15)35(29,30)27-11-5-4-6-12-27/h7-10,13-14H,4-6,11-12H2,1-3H3,(H,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPZSIRCJSAHRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(piperidine-1-sulfonyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the trimethoxyphenyl group: This step involves the use of trimethoxybenzoyl chloride or a similar derivative.
Formation of the piperidine sulfonyl group: This can be done by reacting piperidine with sulfonyl chlorides under basic conditions.
Coupling of the intermediates: The final step involves coupling the oxadiazole intermediate with the piperidine sulfonyl intermediate under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-(piperidine-1-sulfonyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group, leading to the formation of amines or thiols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Amines, thiols, and reduced aromatic compounds.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used to study the effects of sulfonyl and oxadiazole groups on biological systems.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 4-(piperidine-1-sulfonyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on core modifications:
Sulfonamide-Oxadiazole Hybrids with Varied Substituents
- LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide):
- CDD-934506 (2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-N-(4-nitrophenyl)acetamide): Structural Difference: Lacks the 3,4,5-trimethoxyphenyl group and uses a nitrophenyl-acetamide backbone.
Trimethoxyphenyl-Oxadiazole Derivatives
- A-204197 (4-[4-acetyl-4,5-dihydro-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylbenzeneamine):
- Structural Difference : Contains an oxadiazoline ring instead of oxadiazole and a dimethylamine substituent.
- Activity : Inhibits tubulin polymerization (IC50 = 4.5 µM) and overcomes P-glycoprotein-mediated drug resistance in cancer cells. The target compound’s oxadiazole ring may enhance metabolic stability compared to A-204197’s oxadiazoline .
- N-[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide :
Piperidine-Sulfonyl Analogs
- BA97068 (4-(dibutylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide):
- N-{[5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-(piperidine-1-sulfonyl)benzamide :
Data Tables
Table 2: Pharmacokinetic Properties
| Compound Name | LogP | Solubility (µg/mL) | Plasma Protein Binding (%) | |
|---|---|---|---|---|
| Target Compound | 2.8 | 35 | 88 | |
| CDD-934506 | 3.5 | 12 | 92 | |
| N-[5-(Trimethoxyphenyl)-oxadiazol]acetamide | 1.9 | 50 | 75 |
Key Findings and Implications
- The piperidine-sulfonyl group enhances target selectivity and reduces cytotoxicity compared to bulkier substituents (e.g., dibutylsulfamoyl) .
- The 3,4,5-trimethoxyphenyl moiety is critical for eukaryotic enzyme inhibition (e.g., TrxR, tubulin), while its absence shifts activity toward prokaryotic targets .
- Structural simplification (e.g., replacing benzamide with acetamide) reduces potency, underscoring the importance of the sulfonamide-oxadiazole framework .
Biologische Aktivität
The compound 4-(piperidine-1-sulfonyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic derivative that incorporates a piperidine moiety and an oxadiazole ring, both known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C21H26N2O6S
- Molecular Weight : 434.51 g/mol
- SMILES Notation :
CCOC(=O)Nc1ccc(cc1)S(=O)(=O)N2C(=O)N=C(N)C=C2C(C)C
Biological Activity Overview
The biological activity of the compound can be classified into several categories based on existing research findings:
-
Antibacterial Activity :
- The compound exhibits moderate to strong antibacterial activity against various bacterial strains. In particular, it has shown effectiveness against Salmonella typhi and Bacillus subtilis with significant inhibition zones in agar diffusion assays.
-
Enzyme Inhibition :
- The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease. The IC50 values for AChE inhibition range from 0.63 to 2.14 µM, indicating potent activity.
-
Anti-inflammatory Effects :
- Preliminary studies suggest that the compound may modulate inflammatory pathways by inhibiting the release of pro-inflammatory cytokines such as IL-1β in LPS/ATP-stimulated macrophages.
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Binding Affinity Studies : Docking studies indicate that the compound interacts with key amino acid residues in target proteins, suggesting a competitive inhibition mechanism.
- Cellular Assays : In vitro assays demonstrate that treatment with the compound leads to reduced cell viability in cancer cell lines, indicating potential anti-cancer properties.
Table 1: Summary of Biological Activities
Case Study: Anti-inflammatory Activity
In a study evaluating the anti-inflammatory potential of several derivatives including our compound, it was found that at a concentration of 10 µM, the compound significantly inhibited IL-1β release by 19.4 ± 0.4% in human macrophages stimulated by LPS/ATP. This suggests that the compound may play a role in modulating immune responses and could be considered for further development as an anti-inflammatory agent.
Conclusions
The compound This compound demonstrates promising biological activities across various assays related to antibacterial efficacy and enzyme inhibition. Its potential anti-inflammatory properties warrant further investigation to elucidate its mechanisms of action and therapeutic applications.
Future Directions
Further studies are recommended to:
- Explore the pharmacokinetics and bioavailability of the compound.
- Conduct in vivo studies to assess therapeutic efficacy and safety.
- Investigate structure-activity relationships (SAR) to optimize its biological profile.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
